molecular formula C15H14ClN3O3S B11113203 N-(4-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide CAS No. 879646-19-2

N-(4-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No.: B11113203
CAS No.: 879646-19-2
M. Wt: 351.8 g/mol
InChI Key: QAAGXIRWUHZWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-CHLOROPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a sulfonamide group attached to a benzodiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with a suitable carbonyl compound under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the benzodiazole intermediate.

    Dimethylation: The dimethyl groups are introduced via alkylation reactions, typically using methylating agents such as methyl iodide or dimethyl sulfate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-(4-CHLOROPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of bacterial cells by targeting enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE: Similar structure but with a bromine atom instead of chlorine.

    N-(4-METHOXYPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

The uniqueness of N-(4-CHLOROPHENYL)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

CAS No.

879646-19-2

Molecular Formula

C15H14ClN3O3S

Molecular Weight

351.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide

InChI

InChI=1S/C15H14ClN3O3S/c1-18-13-8-7-12(9-14(13)19(2)15(18)20)23(21,22)17-11-5-3-10(16)4-6-11/h3-9,17H,1-2H3

InChI Key

QAAGXIRWUHZWNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.